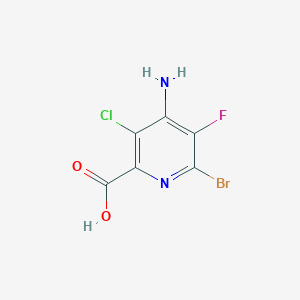![molecular formula C12H13N3S B14910270 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (-HC=N-). This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminothiazole. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-oxide, while reduction may produce N-[4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine.
科学研究应用
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine involves its interaction with biological targets, such as enzymes and receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antibacterial effects .
相似化合物的比较
Similar Compounds
N-[4-(Dimethylamino)benzylidene]-4-hydroxybenzohydrazide: This compound shares a similar structure but has a hydroxyl group instead of a thiazole ring.
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione: This compound has a similar benzylidene group but differs in the presence of a diketone moiety.
Uniqueness
N-[4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity compared to other similar compounds.
属性
分子式 |
C12H13N3S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-1,3-thiazol-2-yliminomethyl]aniline |
InChI |
InChI=1S/C12H13N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-9H,1-2H3/b14-9+ |
InChI 键 |
ATZLMYHAZSBNPO-NTEUORMPSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NC=CS2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
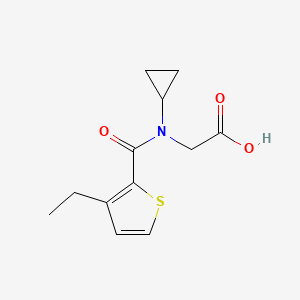
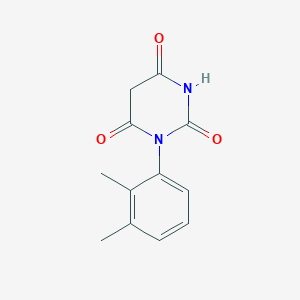


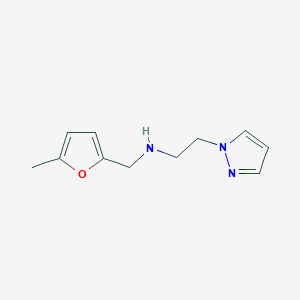
![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)
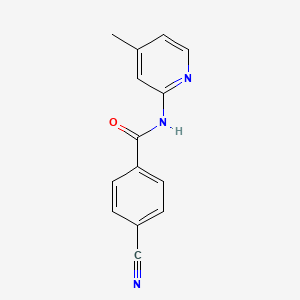



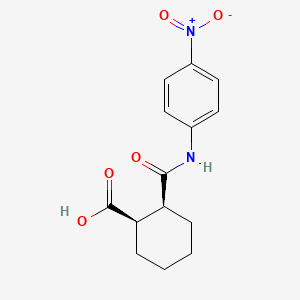
![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)
